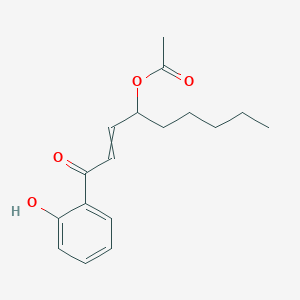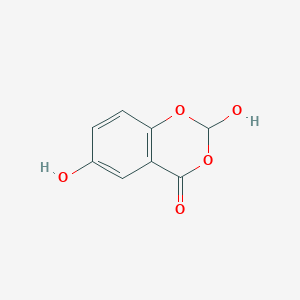
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzene ring fused to a dioxin ring with two hydroxyl groups at positions 2 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of catechol (1,2-dihydroxybenzene) with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodioxin structure. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to catalyze the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to a specific temperature to promote the cyclization reaction, and the product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated benzodioxins.
科学的研究の応用
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzodioxin ring can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one: Known for its role in plant defense mechanisms.
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Similar structure but with different substituents, leading to distinct chemical properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-:
Uniqueness
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one is unique due to its specific arrangement of hydroxyl groups and the dioxin ring structure, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
194283-23-3 |
|---|---|
分子式 |
C8H6O5 |
分子量 |
182.13 g/mol |
IUPAC名 |
2,6-dihydroxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H6O5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3,8-9,11H |
InChIキー |
SPYKQXPCEVNLPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=O)OC(O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


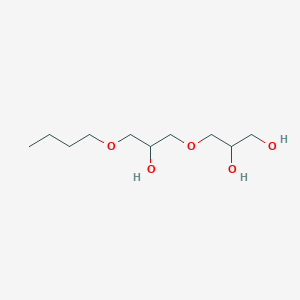
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)

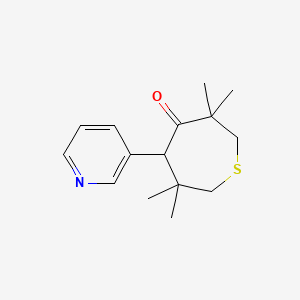
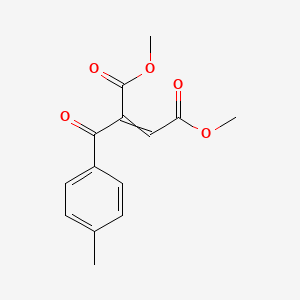

![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

